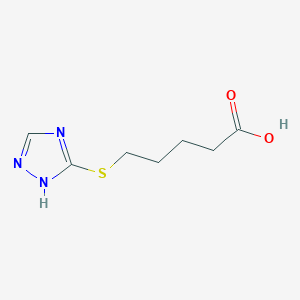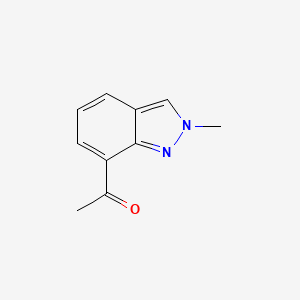
5-(1H-1,2,4-Triazol-5-ylthio)pentansäure
Übersicht
Beschreibung
“5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid” is a chemical compound with the molecular formula C7H11N3O2S . It has a molecular weight of 201.24 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid”, has been reported in several studies . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid” include a density of 1.37±0.1 g/cm3 . The boiling point is predicted to be 463.5±47.0 °C .Wirkmechanismus
5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid acts as a competitive antagonist for GABA(A) receptors. It binds to the receptor site and prevents the binding of GABA, which is the endogenous ligand for the receptor. This results in the inhibition of the receptor-mediated chloride ion influx, leading to the reduction of inhibitory neurotransmission.
Biochemical and Physiological Effects:
5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to block the effects of GABA on the GABA(A) receptor in a dose-dependent manner. This results in the reduction of inhibitory neurotransmission, leading to the enhancement of neuronal excitability. 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid has also been shown to have anxiogenic effects, which may be due to the reduction of GABAergic neurotransmission in the amygdala.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid is a useful tool for studying the role of GABA(A) receptors in various physiological processes. It is highly selective for GABA(A) receptors and does not affect other neurotransmitter receptors. However, 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid has some limitations for lab experiments. It has a short half-life and requires frequent administration to maintain its effect. It also has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid in scientific research. One direction is the study of the role of GABA(A) receptors in the regulation of sleep. 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid has been shown to decrease the amount of slow-wave sleep, suggesting that GABA(A) receptors play a role in the regulation of sleep. Another direction is the study of the role of GABA(A) receptors in the regulation of anxiety. 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid has been shown to have anxiogenic effects, suggesting that GABA(A) receptors play a role in the regulation of anxiety. Finally, 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid can be used in the development of new drugs for the treatment of various neurological disorders such as epilepsy, anxiety, and insomnia.
Conclusion:
In conclusion, 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid is a useful tool for studying the role of GABA(A) receptors in various physiological processes. It has a selective antagonistic effect on GABA(A) receptors and has been shown to have a wide range of biochemical and physiological effects. 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid has some advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(1H-1,2,4-Triazol-5-ylthio)pentansäure: ist eine Verbindung, die zur Klasse der 1,2,4-Triazolderivate gehört. Diese Verbindungen sind für ihre Vielseitigkeit bekannt und wurden in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt. Im Folgenden finden Sie einige einzigartige Anwendungen von 1,2,4-Triazolderivaten:
Materialwissenschaften
Metallfreie 1,2,4-Triazolderivate haben interessante Eigenschaften als Materialien gezeigt. Sie werden in Übergangsmetallkomplexen oder Metall-organischen Gerüsten (MOFs) verwendet, da sie aufgrund ihrer Fähigkeit, starke Bindungen mit Metallen zu bilden, eingesetzt werden können .
Medizinische Chemie
Diese Derivate dienen als Leitstrukturen für die Synthese zahlreicher heterocyclischer Verbindungen mit unterschiedlichen biologischen Aktivitäten. Sie spielen eine zentrale Rolle bei der Entwicklung neuer Arzneimittel .
Biologische Eigenschaften
Triazole und ihre Derivate besitzen signifikante biologische Eigenschaften, darunter antimikrobielle, antivirale, antituberkulose, Antikrebs-, Antikonvulsiva-, Analgetika-, Antioxidations-, entzündungshemmende und Antidepressiva-Aktivitäten .
Pharmakologische Anwendungen
Unter den stickstoffhaltigen heterocyclischen Verbindungen zeichnen sich Triazole durch ihre überlegenen pharmakologischen Anwendungen aus. Sie sind strukturell wichtig für die Entwicklung von Pharmazeutika .
Antitumoraktivität
Spezifische 1,2,4-Triazolderivate wurden entwickelt und synthetisiert, um ihre Antitumoraktivität zu untersuchen. Dies unterstreicht das Potenzial dieser Verbindungen in der Krebsforschung .
Synthesemethoden
Es wurden innovative Methoden zur Herstellung von Triazolderivaten berichtet, die entscheidend sind, um ihre Anwendungen in verschiedenen wissenschaftlichen Bereichen zu erweitern .
Eigenschaften
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylsulfanyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c11-6(12)3-1-2-4-13-7-8-5-9-10-7/h5H,1-4H2,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYUOJAPOSNRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)











